4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride
CAS No.: 787640-25-9
Cat. No.: VC3274476
Molecular Formula: C7H13ClN4
Molecular Weight: 188.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787640-25-9 |
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Molecular Formula | C7H13ClN4 |
Molecular Weight | 188.66 g/mol |
IUPAC Name | 4-(1,2,4-triazol-1-yl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h5-8H,1-4H2;1H |
Standard InChI Key | JJJDMIIIZHYOLD-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2C=NC=N2.Cl |
Canonical SMILES | C1CNCCC1N2C=NC=N2.Cl |
Introduction
Chemical Structure and Basic Properties
Structural Composition
4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride consists of a piperidine ring with a 1,2,4-triazole moiety attached at the 4-position. The compound exists as a hydrochloride salt, which typically enhances its solubility in polar solvents compared to its free base form. The molecular structure comprises a six-membered piperidine ring with a nitrogen atom, connected to a five-membered 1,2,4-triazole ring containing three nitrogen atoms. This heterocyclic arrangement contributes to its potential biological activities, as nitrogen-rich heterocycles often demonstrate significant pharmacological properties. The structural configuration allows for specific binding interactions with biological targets, making it a candidate for pharmaceutical applications.
Chemical Identifiers and Structural Representation
For research and database purposes, various chemical identifiers are used to uniquely represent 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride:
Identifier Type | Value | Source |
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Standard InChI | InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h5-8H,1-4H2;1H | |
Standard InChIKey | JJJDMIIIZHYOLD-UHFFFAOYSA-N | |
SMILES | C1CNCCC1N2C=NC=N2.Cl | |
Canonical SMILES | C1CNCCC1N2C=NC=N2.Cl | |
PubChem Compound ID | 53418775 |
These identifiers facilitate the compound's recognition in chemical databases and literature, enabling researchers to access relevant information efficiently.
Synthesis and Characterization
Spectroscopic Characterization
Comprehensive characterization of 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride would typically involve various spectroscopic methods. For similar compounds, characterization often includes:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for structure confirmation, providing information about hydrogen and carbon environments within the molecule.
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Infrared (IR) spectroscopy: This technique identifies functional groups and can confirm the presence of characteristic vibrations associated with the triazole and piperidine rings.
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Mass spectrometry: This provides molecular weight confirmation and fragmentation patterns that help verify the compound's structure.
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X-ray crystallography: For definitive structural confirmation, especially regarding stereochemistry and molecular packing in the solid state.
For structurally related compounds containing 1,2,4-triazole rings, spectroscopic data often reveals characteristic signals. For instance, in ¹H NMR, the triazole protons typically appear as singlets in the downfield region (7.5-8.5 ppm), while the piperidine protons would show more complex coupling patterns in the upfield region .
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of compounds like 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride is crucial for drug development. The specific arrangement of the triazole and piperidine moieties likely influences its biological activity profile:
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The piperidine ring: This flexible six-membered ring can adopt various conformations, potentially enabling interactions with different biological targets. The nitrogen in the piperidine ring can serve as a hydrogen bond acceptor in biological systems.
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The 1,2,4-triazole moiety: This heterocyclic component contains three nitrogen atoms, providing multiple sites for hydrogen bonding interactions with biological targets. Triazoles are known for their stability under physiological conditions and ability to mimic peptide bonds in some contexts.
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The hydrochloride salt formation: This modification enhances water solubility, which can improve bioavailability and pharmacokinetic properties in drug development applications.
Related Compounds and Research Context
Structural Analogs
Several structurally related compounds provide context for understanding the potential applications of 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride:
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4-(1H-1,2,3-triazol-1-yl-d2)piperidine: This compound differs by having a 1,2,3-triazole moiety instead of 1,2,4-triazole, and contains deuterium atoms . The different arrangement of nitrogen atoms in the triazole ring likely results in altered biological properties.
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4-(1,2,4-Triazol-1-yl)piperidine-4-carboxylic acid: This analog contains an additional carboxylic acid group at the 4-position of the piperidine ring, which would significantly affect its acidity, solubility, and potential biological interactions .
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Benzyl 4-(5-(4-hydroxybenzyl)-1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate: This more complex derivative incorporates additional functional groups, including a benzyl carboxylate and hydroxybenzyl moiety . These modifications would substantially alter its physicochemical properties and biological activity profile.
Pharmaceutical Relevance
The pharmaceutical relevance of 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride stems from its structural features that align with recognized pharmacophores in medicinal chemistry:
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Heterocyclic compounds containing piperidine and triazole moieties have been explored for various therapeutic applications, including antimicrobial, anticancer, and central nervous system activities. The specific arrangement in 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride presents unique opportunities for binding to biological targets.
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The moderately complex structure balances synthetic accessibility with structural novelty, making it potentially valuable as a building block or scaffold for medicinal chemistry research. Its relatively simple structure compared to some derivatives allows for further modification to optimize biological activities.
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The presence of multiple nitrogen atoms provides various possibilities for hydrogen bonding and metal coordination, which can be advantageous for interacting with enzymes, receptors, and other biological macromolecules.
Future Research Directions
Methodological Advancements
Future research could benefit from several methodological improvements:
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Green chemistry approaches: Developing environmentally friendly synthetic routes for 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride would align with sustainable chemistry practices. This might include solvent-free reactions, catalytic methods, or microwave-assisted synthesis.
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Computational studies: Molecular modeling and docking studies could predict potential biological targets and interactions, guiding experimental work more efficiently. Quantum mechanical calculations could provide insights into reactivity and electronic properties.
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Formulation studies: For potential pharmaceutical applications, investigating various formulation strategies would help optimize delivery and efficacy. This might include exploring different salt forms beyond the hydrochloride or developing novel drug delivery systems.
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